molecular formula C9H9NO2 B1329510 2,5-Dimethoxybenzonitrile CAS No. 5312-97-0

2,5-Dimethoxybenzonitrile

Cat. No.: B1329510
CAS No.: 5312-97-0
M. Wt: 163.17 g/mol
InChI Key: HWAMEJIMXIXLIH-UHFFFAOYSA-N
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Description

2,5-Dimethoxybenzonitrile is an organic compound with the molecular formula C9H9NO2. It is a derivative of benzonitrile, where two methoxy groups are substituted at the 2 and 5 positions of the benzene ring. This compound is used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dimethoxybenzonitrile can be synthesized through several methods. One common method involves the reaction of 2,5-dimethoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then dehydrated to yield this compound . The reaction conditions typically involve the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions.

Industrial Production Methods

In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which enhances the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethoxybenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Dimethoxybenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-dimethoxybenzonitrile depends on its application. In medicinal chemistry, its derivatives may act by inhibiting specific molecular targets such as MDM2, a protein involved in the regulation of the tumor suppressor p53. The inhibition of MDM2 can lead to the activation of p53, resulting in the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

2,5-Dimethoxybenzonitrile can be compared with other methoxy-substituted benzonitriles, such as:

    3,4-Dimethoxybenzonitrile: Similar in structure but with methoxy groups at the 3 and 4 positions.

    2,4-Dimethoxybenzonitrile: Methoxy groups at the 2 and 4 positions.

    2,6-Dimethoxybenzonitrile: Methoxy groups at the 2 and 6 positions.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of derivatives that can be synthesized from it .

Properties

IUPAC Name

2,5-dimethoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-11-8-3-4-9(12-2)7(5-8)6-10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWAMEJIMXIXLIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70201209
Record name 2,5-Dimethoxybenzonitrile
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Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5312-97-0
Record name 2,5-Dimethoxybenzonitrile
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Record name 2,5-Dimethoxybenzonitrile
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Record name 5312-97-0
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Record name 2,5-Dimethoxybenzonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of 2,5-Dimethoxybenzonitrile?

A1: this compound [] is an organic compound with the molecular formula C9H9NO2. Its molecular weight is 163.17 g/mol. While spectroscopic data is not provided in the given abstracts, typical characterization methods would include Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.

Q2: How does this compound interact with the serotonin 2A receptor (5-HT2AR) and what are the downstream effects?

A2: this compound serves as a key structural component in several potent and selective 5-HT2AR agonists, such as 25CN-NBOH [, , ]. While the precise binding mode of 25CN-NBOH is not detailed in these abstracts, it's suggested that the this compound moiety plays a crucial role in achieving its high selectivity for 5-HT2AR over the closely related 5-HT2CR [, ]. Activation of 5-HT2AR by agonists like 25CN-NBOH has been linked to various downstream effects, including the induction of mitochondrial biogenesis (MB) in renal proximal tubular cells (RPTCs) [].

Q3: Are there any known Structure-Activity Relationship (SAR) studies involving modifications to the this compound scaffold and their impact on 5-HT2AR activity?

A3: Yes, researchers have explored SAR by introducing conformational restraints to the 25CN-NBOH structure, aiming to further enhance its selectivity and potency for 5-HT2AR []. These modifications involved fusing the 25CN-NBOH structure with another selective 5-HT2AR agonist, DMPMBB (2-(2,5-dimethoxy-4-bromobenzyl)-6-(2-methoxyphenyl)piperidine). This led to the development of novel compounds with varying activity depending on their stereochemistry, indicating the importance of specific spatial arrangements for optimal 5-HT2AR binding.

Q4: What are some of the research applications of 25CN-NBOH, a 5-HT2AR agonist containing the this compound moiety?

A4: 25CN-NBOH has become a valuable pharmacological tool in various research settings due to its high selectivity for 5-HT2AR []. It has been utilized in:

  • In vitro studies: Examining the effects of selective 5-HT2AR activation on cellular processes, such as mitochondrial biogenesis [].

Q5: What is known about the synthesis of this compound and related compounds like 25CN-NBOH?

A5: this compound can be synthesized through various chemical transformations starting from 2,5-Dimethoxybenzaldehyde []. The synthesis of 25CN-NBOH has been improved to make it more scalable and accessible for researchers []. While specific synthetic steps aren't detailed in the abstracts, these advancements highlight the ongoing efforts to develop efficient and cost-effective routes for producing this important pharmacological tool.

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